molecular formula C16H19ClN4O2 B3033671 1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine CAS No. 1119452-09-3

1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine

Cat. No.: B3033671
CAS No.: 1119452-09-3
M. Wt: 334.8 g/mol
InChI Key: CIYGHNJXAPDTQW-UHFFFAOYSA-N
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Description

1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine is a chemical compound with the molecular formula C16H20Cl2N4O2 and a molecular weight of 371.26 g/mol . This compound is known for its unique structure, which includes a piperazine ring, a benzoyl group, and an oxadiazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine involves multiple stepsThe benzoyl group is then attached to the oxadiazole ring, and finally, the piperazine ring is introduced . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine can be compared with other similar compounds, such as:

  • 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
  • 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 3-Benzyl-5-chloromethyl-1,2,4-oxadiazole
  • 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
  • 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole
  • 5-(Chloromethyl)-3-(4-tolyl)-1,2,4-oxadiazole

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications

Properties

IUPAC Name

[3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-2-20-6-8-21(9-7-20)16(22)13-5-3-4-12(10-13)15-18-14(11-17)23-19-15/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYGHNJXAPDTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NOC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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